molecular formula C14H19N3O B5521352 1-cycloheptanone N-phenylsemicarbazone

1-cycloheptanone N-phenylsemicarbazone

Cat. No.: B5521352
M. Wt: 245.32 g/mol
InChI Key: FGTCNCFXFXMYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptanone N-phenylsemicarbazone is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.152812238 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

Cyclohexanone semicarbazone and phenylsemicarbazone undergo reactions under specific conditions to form tetrahydro- and octahydrocarbazoles, revealing their reactivity in the context of the Fischer reaction. This process demonstrates the compounds' stability and potential for forming complex heterocyclic structures (Marshalkin & Yakhontov, 1978). Additionally, research on the reactivity of monosemicarbazones toward cyclizing agents highlights the formation of diverse heterocyclic compounds, suggesting the versatility of semicarbazone derivatives in synthesizing novel chemical entities (Werber, Buccheri, Vivona, & Bianchini, 1979).

Antimicrobial Applications

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. This research indicates the potential biological applications of semicarbazone derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Coordination Chemistry and Biological Activity

The synthesis and characterization of Co(II) complexes with acetone-N(4)-phenylsemicarbazone have been studied, along with their antimicrobial activities. Such studies reveal the compound's role in forming complexes with potential biological applications (Siji, Sudarsanakumar, & Suma, 2011).

Catalysis and Chemical Transformations

Research on the selective hydrogenation of phenol to cyclohexanone using a specific catalyst underscores the relevance of cyclohexanone derivatives in industrial chemical processes, pointing to their utility in manufacturing important intermediates (Wang, Yao, Li, Su, & Antonietti, 2011).

Mechanism of Action

The mechanism of action of semicarbazones is complex and can vary depending on the specific compound. Some semicarbazones are known to inhibit certain enzymes .

Safety and Hazards

Like many organic compounds, exposure to cycloheptanone may pose potential health risks. Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression .

Future Directions

The future of synthetic chemistry, which includes the synthesis of compounds like “1-cycloheptanone N-phenylsemicarbazone”, is expected to focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

Properties

IUPAC Name

1-(cycloheptylideneamino)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(15-12-8-6-3-7-9-12)17-16-13-10-4-1-2-5-11-13/h3,6-9H,1-2,4-5,10-11H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCNCFXFXMYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)NC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.